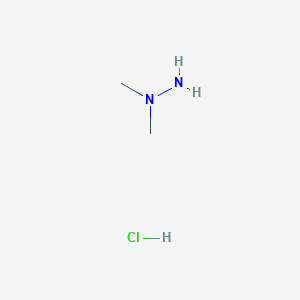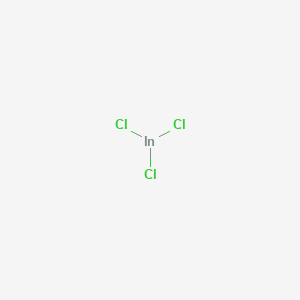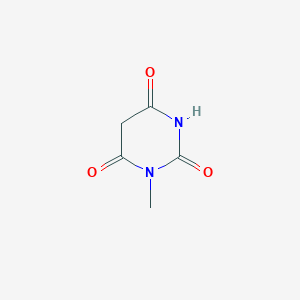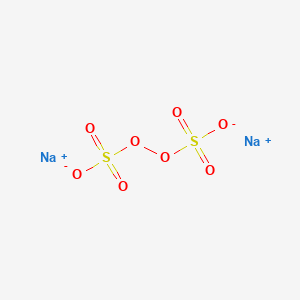
1,1-Dimethylhydrazine hydrochloride
Vue d'ensemble
Description
1,1-Dimethylhydrazine hydrochloride is a chemical compound that has been studied in various contexts, particularly for its carcinogenic properties when used in certain applications. It is known to be highly reactive and can undergo oxidative transformation to form a multitude of toxic, mutagenic, and teratogenic compounds . The compound has been used as a fuel for carrier rockets in space exploration programs .
Synthesis Analysis
The synthesis of 1,1-dimethylhydrazine hydrochloride can be achieved through the reaction of 1,1-dimethylhydrazine with a solution of HCl in ether, which affords the anhydrous salt . This process is relatively straightforward and results in the formation of a salt that has been characterized by X-ray analysis .
Molecular Structure Analysis
The molecular structure of 1,1-dimethylhydrazine hydrochloride has been elucidated through X-ray crystallography. The crystal structure consists of two independent [Me2N(H)NH2]+ cations and two Cl- anions, which are connected via hydrogen bonds . This detailed structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
1,1-Dimethylhydrazine hydrochloride can participate in various chemical reactions. For instance, it can react with excess dichloromethane to form the chloride salt of the 1-(chloromethyl)-1,1-dimethylhydrazinium cation. Further reactions with suitable silver salts can yield various other salts, such as nitrates, perchlorates, azides, dicyanamides, and sulfates . These reactions are indicative of the compound's versatility and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1-dimethylhydrazine hydrochloride include its ability to form salts that can be categorized as ionic liquids . The compound's thermal properties have been studied using differential scanning calorimetry (DSC), and its energetic salts have been subjected to standard sensitivity tests . The compound's reactivity with hydrogen peroxide in aqueous solution has been shown to produce hundreds of nitrogen-containing products, indicating a complex oxidative transformation process .
Applications De Recherche Scientifique
-
Rocket Propellants
- Field : Aerospace Engineering
- Application : UDMH is used as a propellant in military and aviation industries, such as the U.S. Air Force F-16 Emergency Power Unit and SpaceX SuperDraco Rockets .
- Method : As a hypergolic propellant, UDMH can ignite spontaneously upon contact with certain types of oxidizer . It’s also used as a monopropellant, where it can combust without the need for an oxidizer .
- Results : The use of UDMH provides a reliable and powerful propulsion system, but it poses a threat to human life and environmental safety due to its high toxicity .
-
Toxicity Studies
- Field : Toxicology
- Application : Studies have been conducted to understand the toxicity, pathophysiology, and treatment of acute hydrazine propellant exposure .
- Method : These studies involve both human case reports and animal studies .
- Results : Exposure to small amounts of hydrazine and its derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Treatment is mainly supportive, with high-dose intravenous pyridoxine suggested for hydrazine-related neurologic toxicity .
-
Waste Utilization
- Field : Organic Chemistry
- Application : Substandard rocket fuel (UDMH) can be treated via its methylene derivative into heterocycles based on Pyrrolo-[3,4c]Quinolines, Cyclododeca[b]piran and Pyrrole .
- Method : UDMH reacts with a formalin solution to form 1,1–dimethyl-2-methylene hydrazone (MDH), which is significantly less toxic . MDH can then be polymerized under acidic conditions .
- Results : The resulting product can be burned, yielding a substantial amount of nitrogen oxides . Alternatively, MDH can be involved in organic synthesis to form bi- and tricyclic structures .
-
Manufacture of Plant Growth Regulators
- Field : Agriculture and Botany
- Application : UDMH is used in the manufacture of plant growth regulators .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of UDMH in this context would presumably help to control or modify plant growth .
-
Chemical Synthesis
-
Photographic Chemicals
-
Stabilizer for Fuel Additives
- Field : Chemical Engineering
- Application : UDMH is used as a stabilizer for fuel additives .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of UDMH in this context would presumably aid in the stabilization of fuel additives .
-
Absorbent for Acid Gases
-
Separation Techniques
- Field : Analytical Chemistry
- Application : UDMH hydrochloride is used in separation techniques .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of UDMH in this context would presumably aid in the separation of different compounds .
Safety And Hazards
1,1-Dimethylhydrazine exhibits high acute toxicity as a result of exposure by all routes . Death or permanent injury may result after very short exposure to small quantities . Chronic exposure may cause pneumonia, liver damage, and kidney damage . It is also highly corrosive and irritating to the skin, eyes, and mucous membranes .
Orientations Futures
Propriétés
IUPAC Name |
1,1-dimethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQADAFGYKTPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-14-7 (Parent) | |
| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30208037 | |
| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylhydrazine hydrochloride | |
CAS RN |
55484-54-3, 593-82-8 | |
| Record name | Hydrazine, 1,1-dimethyl-, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55484-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1,1-dimethyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylhydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)












